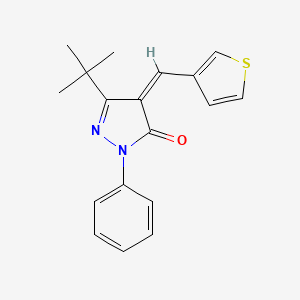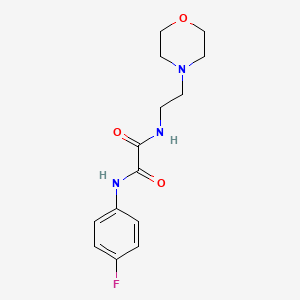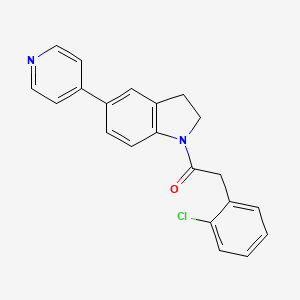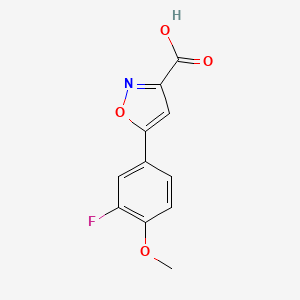
2-(4-chlorobenzyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorobenzyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C16H13ClFN3O and its molecular weight is 317.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of 1,2,3-Triazole Derivatives
Research demonstrates the synthesis of triazole derivatives showing potential in various scientific applications, including their use as corrosion inhibitors for steel. This highlights the compound's role in materials science, particularly in enhancing material durability and longevity (Negrón-Silva et al., 2013).
Crystallography and Intermolecular Interactions
The study of crystal structures of 1,2,4-triazole derivatives, including their synthesis, characterization, and analysis of intermolecular interactions, offers insights into their potential biomedical applications. The detailed structural analysis aids in understanding their biological activity and potential as therapeutic agents (Shukla et al., 2014).
Biological and Chemical Properties
Antimicrobial Activities
The synthesis and evaluation of triazole derivatives for antimicrobial properties showcase their potential in addressing various microbial threats. This research contributes to the development of new antimicrobial agents, emphasizing the compound's significance in drug discovery and public health (Bektaş et al., 2007).
Molecular Docking and Antitumor Activity
The compound's involvement in antitumor activity research, including molecular docking studies, underlines its potential in cancer therapy. This aspect is crucial for developing new therapeutic strategies against various cancer types, highlighting the compound's versatility and significance in medicinal chemistry (Zhou et al., 2021).
Material Science and Chemistry
Photophysical and Photochemical Properties
Investigations into the photodehalogenation of phenyl halides reveal the compound's potential in generating phenyl cations and benzynes, crucial intermediates in organic synthesis. This research is significant for developing new synthetic methodologies and understanding reaction mechanisms (Protti et al., 2012).
Nonlinear Optical Properties
Studies on the nonlinear optical properties of heterocyclic compounds, including triazole derivatives, contribute to the development of materials for optoelectronic applications. This research is foundational in advancing technologies in telecommunications, computing, and information processing (Beytur & Avinca, 2021).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O/c1-11-19-20(10-12-2-4-13(17)5-3-12)16(22)21(11)15-8-6-14(18)7-9-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCNEHMSDZSWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2656056.png)
![Ethyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2656057.png)

![7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656059.png)
![1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2656062.png)


![9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B2656068.png)


![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B2656072.png)

![N-(1'-(2-oxotetrahydrofuran-3-yl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2656075.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2656077.png)